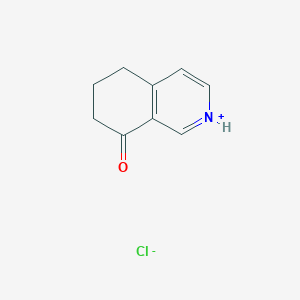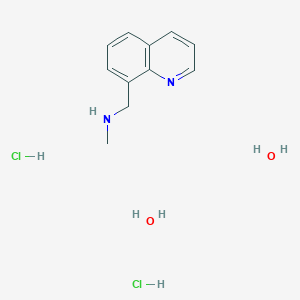![molecular formula C9H14Cl2N4O B7970067 [(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate](/img/structure/B7970067.png)
[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound has shown significant potential in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate typically involves the reaction of phenylhydrazine with formic acid to form the triazole ring, followed by the introduction of the amine group. The reaction conditions include heating the mixture under reflux and maintaining an acidic environment.
Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors with precise temperature and pressure control to ensure consistent product quality. The process involves continuous monitoring and optimization to achieve high yields and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
[(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its antimicrobial properties, showing effectiveness against various bacterial and fungal strains.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which [(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate exerts its effects involves its interaction with microbial cell walls, leading to cell lysis and death. The molecular targets include enzymes and proteins essential for microbial survival. The pathways involved are related to the disruption of cell membrane integrity and inhibition of vital cellular processes.
Comparación Con Compuestos Similares
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
3-amino-5-methylthio-1H-1,2,4-triazole
Uniqueness: [(5-phenyl-4H-1,2,4-triazol-3-yl)methyl]amine dihydrochloride hydrate is unique in its structure and reactivity compared to other triazole derivatives. Its specific functional groups and molecular arrangement contribute to its distinct properties and applications.
Propiedades
IUPAC Name |
(3-phenyl-1H-1,2,4-triazol-5-yl)methanamine;hydrate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4.2ClH.H2O/c10-6-8-11-9(13-12-8)7-4-2-1-3-5-7;;;/h1-5H,6,10H2,(H,11,12,13);2*1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTBLRHWRCLALA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC(=N2)CN.O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![sodium;2-[[(4R)-4-[(3R,10S,12S,13R,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B7969988.png)





![2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]piperidine dihydrochloride hydrate](/img/structure/B7970029.png)


![[3-(1H-tetrazol-5-yl)benzyl]amine hydrochloride hydrate](/img/structure/B7970035.png)
![[(1-phenyl-1H-tetrazol-5-yl)methyl]amine hydrochloride hydrate](/img/structure/B7970048.png)


![[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]amine diethanedioate hydrate](/img/structure/B7970086.png)
